3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
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Description
The compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has been widely studied due to its structural relationship with purine bases . Thieno[3,2-d]pyrimidines have shown a broad spectrum of biological properties such as antibacterial, antifungal, antiparasitic, and antiviral activities .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study detailed an approach for synthesizing thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to 3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione. These compounds were tested for antimicrobial activity, with some showing effectiveness against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, comparable to reference drugs like Metronidazole and Streptomycin (Vlasov et al., 2015).
Solid-State Fluorescence Properties
Research on the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine derivatives revealed that certain compounds exhibit strong fluorescence. This characteristic could have potential applications in materials science, particularly in the development of new fluorescent materials for various technological uses (Yokota et al., 2012).
Antibacterial Synthesis
Another study focused on the synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents. The research highlighted the potential of these compounds, including derivatives structurally similar to this compound, in contributing to the development of new antibacterial drugs (More et al., 2013).
Properties
IUPAC Name |
3-benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-16-8-6-15(7-9-16)20-24-18(30-25-20)13-26-17-10-11-31-19(17)21(28)27(22(26)29)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRGHMORJQNKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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